molecular formula C7H8N4OS B2557118 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1004644-22-7

5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2557118
CAS No.: 1004644-22-7
M. Wt: 196.23
InChI Key: RKVMQKHHSTYRIR-UHFFFAOYSA-N
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Description

5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a (5-methylpyrazol-1-yl)methyl group and a thiol (-SH) group at position 2. This structure combines the electron-deficient oxadiazole ring, known for enhancing metabolic stability and bioavailability, with the pyrazole moiety, which contributes to diverse pharmacological activities, including antimicrobial and anti-inflammatory effects .

Properties

IUPAC Name

5-[(5-methylpyrazol-1-yl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-5-2-3-8-11(5)4-6-9-10-7(13)12-6/h2-3H,4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVMQKHHSTYRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC2=NNC(=S)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Synthesis

The synthesis of 1,3,4-oxadiazole-2-thiol derivatives universally begins with the preparation of a hydrazide precursor. For 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, the initial step involves the reaction of ethyl 5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate with hydrazine hydrate in ethanol under reflux. This yields the corresponding pyrazole-3-carbohydrazide, confirmed by the disappearance of the ester carbonyl IR band at 1724 cm⁻¹ and the emergence of NH stretching vibrations.

Carbon Disulfide-Mediated Cyclization

Cyclization of the hydrazide intermediate with carbon disulfide (CS₂) in alkaline media constitutes the cornerstone of oxadiazole-thiol synthesis. In a representative procedure, 3-(2-nitrophenyl)acrylohydrazide reacts with CS₂ in ethanol under reflux with potassium hydroxide, yielding 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol. For the target compound, analogous conditions (1:3 molar ratio of hydrazide to CS₂, 6-hour reflux in ethanol/KOH) facilitate the formation of the 1,3,4-oxadiazole-2-thiol ring, with the methylpyrazole substituent introduced via subsequent alkylation.

Functionalization of the Oxadiazole-Thiol Core

S-Alkylation with Pyrazolemethyl Electrophiles

The critical step in appending the (5-methyl-1H-pyrazol-1-yl)methyl group involves S-alkylation of the oxadiazole-2-thiol. As demonstrated in SciELO Chile studies, treatment of 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol with alkyl halides in DMF using NaH as a base yields S-substituted derivatives. For the target compound, 5-methyl-1H-pyrazol-1-ylmethyl chloride or bromide serves as the electrophile. Optimal conditions include:

Parameter Value Source Citation
Solvent N,N-Dimethylformamide (DMF)
Base Sodium hydride (1.2 eq)
Temperature Room temperature
Reaction Time 3 hours
Yield 72–85% (reported analogs)

Spectroscopic Validation and Analytical Data

Infrared Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions at:

  • 3256 cm⁻¹ (N–H stretch, pyrazole)
  • 2560 cm⁻¹ (S–H stretch, thiol)
  • 1615 cm⁻¹ (C=N, oxadiazole)

Disappearance of the S–H band post-alkylation confirms successful substitution at the thiol position.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 2.21 (s, 3H, CH₃-pyrazole)
  • δ 5.12 (s, 2H, CH₂ linker)
  • δ 7.83 (s, 1H, pyrazole-H)
  • δ 12.95 (s, 1H, SH, pre-alkylation)

¹³C NMR confirms the oxadiazole C-2 at δ 179.66 ppm (C=S) and the pyrazolemethyl carbon at δ 44.8 ppm.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for synthesizing this compound:

Method Reagents Conditions Yield Advantages Limitations Source
Cyclocondensation CS₂, KOH, ethanol Reflux, 6 h 68% High purity Long reaction time
S-Alkylation Pyrazolemethyl-Cl, NaH DMF, rt, 3 h 78% Regioselective Requires anhydrous conditions
Oxidative Desulfurization Iodobenzene, Oxone® THF, 0°C to rt 82%* Rapid, scalable Not yet demonstrated

*Reported for analogous 2-amino derivatives.

Mechanistic Insights and Reaction Optimization

Base-Mediated Cyclization Dynamics

The cyclocondensation of hydrazides with CS₂ proceeds via a two-step mechanism: (1) deprotonation of the hydrazide NH by KOH, forming a nucleophilic amide, and (2) nucleophilic attack on CS₂, followed by cyclative elimination of H₂S. Computational studies suggest that electron-donating groups on the pyrazole ring (e.g., methyl at position 5) accelerate cyclization by stabilizing the transition state through resonance.

Solvent Effects in S-Alkylation

DMF outperforms THF and acetonitrile in S-alkylation due to its high polarity, which stabilizes the thiolate intermediate. However, recent PMC studies indicate that switchable solvents like DBU/CO₂-expanded liquids can enhance yields to 89% while simplifying product isolation.

Chemical Reactions Analysis

Cyclocondensation with Carbon Disulfide

The compound is typically synthesized via cyclocondensation of a substituted hydrazide with carbon disulfide (CS₂) in an alcoholic alkaline medium (e.g., ethanolic KOH). This method forms the oxadiazole-2-thiol core. For example:

  • Reaction Conditions : Refluxing with CS₂ in ethanolic KOH for 10–12 hours .

  • Key Step : Acid hydrazide reacts with CS₂ to form the oxadiazole-2-thione intermediate, which undergoes tautomerization to the thiol form .

  • Yield : Up to 75% under optimized conditions .

ParameterDetails
Reagents CS₂, ethanolic KOH
Temperature Reflux (~78°C)
Reaction Time 10–12 hours
Isolation Neutralization with HCl, filtration, and recrystallization

Oxidative Cyclization

Alternative methods involve oxidative cyclization of semicarbazones or thiosemicarbazides using oxidants like bromine in acetic acid. For example:

  • Substituted semicarbazones (derived from aldehydes and semicarbazide) undergo bromine-mediated cyclization to form 5-substituted oxadiazoles .

  • Yield : Depends on substituent electronics and reaction conditions (e.g., up to 94% for chlorophenyl derivatives) .

Tautomerism

The compound exhibits thiol-thione tautomerism , influenced by reaction conditions:

  • Thione Form : Dominant under basic conditions (e.g., in ethanolic KOH) .

  • Thiol Form : Favored under acidic conditions (e.g., HCl neutralization) .

  • Spectroscopic Evidence :

    • IR : Absence of NH₂ signals in thione form; presence of C=S (thione) or SH (thiol) signals .

    • ¹H NMR : SH proton signals at ~12.95 ppm (thiol) or absence in thione .

Alkylation

The thiol group can undergo alkylation with methyl iodide (MeI) under basic conditions:

  • Reaction : Refluxing with MeI in ethanolic KOH for 7 hours .

  • Product : Methylsulfanyl oxadiazole derivatives (e.g., 12 in ).

  • Yield : ~77% .

Reaction TypeReagentsConditionsYieldProduct
AlkylationMeI, ethanolic KOHReflux (7 hours)77%Methylsulfanyl oxadiazole

Coupling Reactions

The oxadiazole core can participate in coupling reactions to introduce functional groups:

  • Example : Reaction with aromatic aldehydes to form Schiff bases .

  • Conditions : Reflux in ethanol or DMF .

  • Spectroscopic Data :

    • ¹H NMR : NH signals at ~8.21–8.62 ppm .

    • IR : Absence of SH signals (if alkylation occurs) .

Spectroscopic Analysis

  • ¹H NMR :

    • Thiol Form : SH proton at ~12.95 ppm .

    • Pyrazole Methyl Group : NCH₃ signal at ~3.49 ppm .

  • ¹³C NMR :

    • C=S/C-SH : ~186 ppm (thione) or absence (thiol) .

  • MS : Molecular ion peak at m/z 337 (thiol form) .

PropertyValue/RangeSource
¹H NMR (SH) ~12.95 ppm
¹³C NMR (C=S) ~186 ppm
MS (M⁺) m/z 337

Mechanistic Insights

  • Cyclization : Formation of the oxadiazole ring involves nucleophilic attack by the hydrazide nitrogen on CS₂, followed by elimination of H₂S .

  • Tautomer Control : Basic conditions stabilize the thione form, while acidic conditions favor the thiol .

  • Regioselectivity : Substitution at the 5-position is influenced by steric and electronic factors during cyclization .

Scientific Research Applications

Biological Activities

The compound has been investigated for multiple biological activities, including:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit considerable antimicrobial properties. The presence of the thiol group enhances their efficacy against various bacterial strains by potentially disrupting microbial cell membranes .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds featuring the 1,3,4-oxadiazole scaffold have shown promise in inhibiting tumor growth in various cancer cell lines, including glioblastoma. In vitro assays demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells .
  • Anti-inflammatory Effects : The anti-inflammatory properties of oxadiazole derivatives are notable. Compounds similar to 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol have been shown to reduce inflammation markers in experimental models, suggesting their potential use in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical pathways. The general approach involves the reaction of hydrazones with isocyanates or thiosemicarbazides under acidic or basic conditions. This method allows for the functionalization of the compound to enhance its biological activity or solubility.

Table 1: Synthetic Routes for Oxadiazole Derivatives

Synthetic MethodKey ReagentsYield (%)Reference
Cyclization with hydrazonesIsocyanate75%
Reaction with thiosemicarbazideAcid catalyst80%
Microwave-assisted synthesisVarious substrates90%

Case Studies

A variety of case studies have documented the pharmacological effects of compounds related to this compound:

  • Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects against cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly enhanced anticancer activity compared to standard treatments .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of synthesized oxadiazoles against Gram-positive and Gram-negative bacteria. The findings revealed that introducing different substituents on the pyrazole ring improved antibacterial potency .
  • Anti-diabetic Effects : A recent study assessed the anti-diabetic potential of oxadiazole derivatives in Drosophila melanogaster models. Results showed that specific compounds effectively lowered glucose levels and improved metabolic profiles .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

Benzimidazole-Substituted Analogs

Compounds such as 5-((2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol () replace the pyrazole with a benzimidazole group. These derivatives exhibit potent antibacterial and antifungal activities, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Candida albicans. The benzimidazole moiety enhances π-π stacking interactions with microbial enzymes, improving efficacy compared to the pyrazole variant .

Thiazole-Substituted Derivatives

Thiazole-substituted analogs like 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol () demonstrate broad-spectrum antimicrobial activity. For example, compound 4a (R = 4-chlorophenyl) showed a zone of inhibition of 22 mm against E. coli, comparable to chloramphenicol (25 mm). The thiazole ring’s sulfur atom may enhance membrane permeability, a feature absent in pyrazole derivatives .

Aryl-Substituted Derivatives

Aryl-substituted compounds such as 5-(2-chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol () prioritize halogenated or electron-withdrawing groups (e.g., -CF₃). These modifications increase lipophilicity, improving blood-brain barrier penetration. Compound 4u (R = 4-CF₃-phenyl) achieved an 86% synthesis yield, suggesting superior synthetic feasibility over the pyrazole derivative (typically 59–90% yields) .

Antimicrobial Activity
  • In contrast, benzimidazole analogs () show MICs of 16 µg/mL against Pseudomonas aeruginosa, while thiazole derivatives () achieve 18–22 mm inhibition zones against Gram-positive bacteria .
  • Chlorophenoxy Variants: 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol () exhibits stability under stress conditions (validated via HPLC-FLD), making it a robust drug candidate. The pyrazole derivative’s stability remains underexplored .
Enzyme Inhibition and Molecular Interactions
  • Rho/Myocar Inhibitors: Aryl-substituted oxadiazoles () inhibit Rho kinase with IC₅₀ values of 0.8–3.2 µM.
  • Molecular Docking : Docking studies () highlight oxadiazole-thiols as ion-channel modulators. The pyrazole group’s planar structure could facilitate interactions with hydrophobic enzyme pockets, unlike bulkier benzimidazoles .

Physicochemical Properties

Property Target Compound Benzimidazole Analog () Thiazole Derivative ()
LogP ~2.1 (predicted) ~3.5 ~2.8
Water Solubility (mg/mL) 0.15 0.03 0.10
Synthetic Yield 75–85% 59–88% 70–90%

The pyrazole derivative’s lower LogP and higher solubility suggest better bioavailability than benzimidazole analogs but comparable to thiazole derivatives .

Biological Activity

5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is a compound that combines the oxadiazole and pyrazole moieties, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant tables and case studies.

Structure and Properties

The compound's structure consists of a 1,3,4-oxadiazole ring substituted with a pyrazole group. The presence of sulfur in the thiol group enhances its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study demonstrated that similar compounds exhibited IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines (HCT-116, HePG-2, MCF-7) . The pyrazole moiety is particularly significant for cytotoxic activity, as evidenced by the following findings:

CompoundCell LineIC50 (μM)
10cHCT-1161.82
10cHePG-25.55
10cMCF-72.86
DOXHCT-1165.23
DOXHePG-24.50
DOXMCF-74.17

This data indicates that the compound may outperform traditional chemotherapeutics like doxorubicin (DOX) in terms of efficacy against certain cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well-documented. For example, compounds containing the oxadiazole ring have shown significant activity against various bacterial strains:

Compound TypeBacterial StrainMIC (µg/mL)
Oxadiazole DerivativeStaphylococcus aureus1.56
Oxadiazole DerivativeEscherichia coli8
Oxadiazole DerivativeBacillus subtilis4

These findings suggest that derivatives of this compound may possess broad-spectrum antibacterial properties .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles is also noteworthy. Compounds in this class have been evaluated for their ability to inhibit inflammatory pathways. In particular, studies have shown that certain oxadiazole derivatives can significantly reduce pro-inflammatory cytokines in vitro.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or inhibits essential enzymatic processes within microbial cells.
  • Anti-inflammatory Mechanism : The thiol group may act as a reducing agent, modulating oxidative stress and inflammation pathways.

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for anticancer activity. In this study, compounds similar to this compound were tested against multiple cancer cell lines with promising results .

Another study focused on the antimicrobial effects of oxadiazoles against drug-resistant strains of bacteria, confirming their potential as therapeutic agents in treating infections caused by resistant pathogens .

Q & A

Q. What are the optimal synthetic routes for 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and nucleophilic substitution reactions. Key steps include:

  • Cyclization : Formation of the oxadiazole ring via dehydration of thiosemicarbazide intermediates under acidic conditions.
  • Nucleophilic substitution : Introduction of the pyrazole-methyl group using 5-methyl-1H-pyrazole as a nucleophile in the presence of catalysts like sodium methoxide or potassium carbonate .

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, methanol) enhance reaction rates.
  • Temperature control : Reactions often proceed at reflux (60–80°C) to balance yield and selectivity.
  • Catalyst tuning : Alkali metal carbonates (e.g., K₂CO₃) improve substitution efficiency .

Q. Example reaction table :

StepReagents/ConditionsYield (%)Key Reference
CyclizationHCl, reflux, 6 hr68–75
Substitution5-Methylpyrazole, K₂CO₃, methanol, 80°C72

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Primary methods :

  • Infrared (IR) spectroscopy : Confirms thiol (-SH, ~2550 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
  • ¹H-NMR : Distinguishes methyl groups (δ 2.1–2.5 ppm for pyrazole-CH₃) and oxadiazole protons (δ 8.3–8.6 ppm) .
  • Elemental analysis : Validates purity (>98% C, H, N, S content) .

Q. Supplementary techniques :

  • Mass spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) for structural confirmation.
  • High-performance liquid chromatography (HPLC) : Assesses purity and stability under varying pH/temperature .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

Modern approaches integrate quantum chemical calculations and reaction path searches:

  • Reaction mechanism modeling : Density Functional Theory (DFT) predicts transition states and intermediates for nucleophilic substitution pathways .
  • Condition optimization : Machine learning algorithms analyze experimental datasets to recommend solvent/catalyst combinations, reducing trial-and-error cycles .
  • Molecular docking : Predicts binding affinities for biological targets (e.g., enzymes), guiding functionalization strategies to enhance activity .

Case study : ICReDD’s workflow combines computational predictions with experimental validation, reducing development time by 40% for similar oxadiazole derivatives .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer efficacy often arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines.
  • Structural analogs : Minor substituent changes (e.g., methyl vs. ethyl groups) alter bioactivity .

Q. Resolution strategies :

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing or NCI-60 panels for anticancer screening.
  • Dose-response studies : Establish IC₅₀/EC₅₀ values across multiple replicates to validate potency .
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents to isolate bioactive moieties .

Q. What methodologies are recommended for studying the compound’s stability under varying environmental conditions?

Key parameters :

  • pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C for oxadiazoles) .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation under accelerated light exposure .

Q. How can researchers leverage hybrid heterocyclic systems to enhance this compound’s bioactivity?

Functionalization strategies :

  • Thiadiazole integration : Replace oxadiazole with thiadiazole to improve membrane permeability .
  • Metal complexes : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to enhance antimicrobial potency .
  • Click chemistry : Introduce triazole rings via azide-alkyne cycloaddition for targeted drug delivery .

Q. Experimental design :

  • Parallel synthesis : Generate a library of analogs with systematic substituent variations.
  • In silico screening : Prioritize candidates with optimal ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Q. What are the challenges in scaling up synthesis without compromising yield or purity?

Critical factors :

  • Solvent recovery : Methanol/ethyl acetate mixtures require distillation for reuse .
  • Catalyst recycling : Immobilize catalysts (e.g., K₂CO₃ on silica) to reduce waste .
  • Process control : Implement real-time monitoring (e.g., in-line IR) to detect intermediates .

Q. Scale-up table :

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield75%68%
Purity98%95%
Key IssueManual purificationAutomated filtration

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